molecular formula C7H5BrClF B1397221 5-Bromo-2-chloro-3-fluorotoluene CAS No. 1806971-86-7

5-Bromo-2-chloro-3-fluorotoluene

Cat. No.: B1397221
CAS No.: 1806971-86-7
M. Wt: 223.47 g/mol
InChI Key: RQJDNCWXAJGXTK-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-3-fluorotoluene is an aromatic compound with the molecular formula C7H5BrClF It is a halogenated derivative of toluene, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluorotoluene typically involves halogenation reactions. One common method is the diazotization of 3,5-dichloro-4-fluoroaniline followed by bromination. The process involves dissolving the aniline derivative in sulfuric acid, followed by the addition of sodium nitrite to form the diazonium salt. This intermediate is then reacted with cuprous bromide in hydrobromic acid at elevated temperatures (100-130°C) to yield the desired product .

Industrial Production Methods

For industrial-scale production, continuous flow processes such as tubular diazotization are employed. This method offers advantages like reduced side reactions, improved yield, and enhanced safety. The continuous flow process ensures a stable reaction environment, making it suitable for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted aromatic compounds.

    Oxidation: Formation of benzoic acids.

    Reduction: Formation of methyl derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-2-chloro-3-fluorotoluene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluorotoluene in chemical reactions involves the activation of the aromatic ring by the halogen substituents. These substituents influence the electron density on the ring, making it more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-fluorotoluene is unique due to the specific arrangement of halogens on the benzene ring, which imparts distinct reactivity patterns. This compound’s combination of bromine, chlorine, and fluorine atoms allows for selective functionalization and diverse applications in synthetic chemistry .

Properties

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClF/c1-4-2-5(8)3-6(10)7(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQJDNCWXAJGXTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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